Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate
Description
Properties
IUPAC Name |
methyl 7-hydroxy-1-benzothiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUPXKYYZZTLHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Mercaptoacrylic Acid Derivatives
This method, adapted from classical benzo[b]thiophene syntheses, involves condensing a hydroxy-substituted benzaldehyde with rhodanine (2-thioxo-4-thiazolidinone) to form a benzylidene rhodanine intermediate. Alkaline hydrolysis of this intermediate yields a mercaptoacrylic acid, which undergoes cyclization with iodine or chlorine to form the benzo[b]thiophene core. For the 7-methoxy derivative, o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is condensed with rhodanine under basic conditions (Scheme 1). Subsequent hydrolysis with aqueous NaOH liberates the mercaptoacrylic acid, which cyclizes in the presence of iodine in 1,4-dioxane. Decarboxylation with copper-quinoline at elevated temperatures affords the methyl ester after esterification.
Key Conditions :
Newman-Kwart Rearrangement Approach
An alternative route employs the Newman-Kwart rearrangement to introduce the thiol group ortho to a methoxy substituent. Starting from 2-methoxycarbonylthiophene, reaction with dimethylthiocarbamoyl chloride forms a thiocarbamate, which undergoes thermal rearrangement to a thiolcarbamate. Hydrolysis with NaOH releases the thiol, which cyclizes with γ-butyrolactone under acidic conditions (BF₃·MeOH) to form the benzo[b]thiophene skeleton. Esterification with methanol in the presence of H₂SO₄ yields the methyl ester.
Key Conditions :
-
Newman-Kwart rearrangement: 180–200°C, inert atmosphere (4–6 h).
Demethylation to Methyl 7-Hydroxybenzo[b]thiophene-5-Carboxylate
BBr₃-Mediated Demethylation
The most reliable method for converting the 7-methoxy group to a hydroxy group involves boron tribromide (BBr₃), a strong Lewis acid. The methoxy precursor is dissolved in anhydrous dichloromethane (DCM) under nitrogen, and BBr₃ is added dropwise at –78°C. The reaction is warmed to room temperature and stirred for 12–24 h. Quenching with ice-cold water followed by extraction with ethyl acetate isolates the product, which is purified via recrystallization or chromatography.
Reaction Optimization :
Alternative Demethylation Methods
While less common, other methods include:
-
HBr/AcOH : Heating with 48% HBr in acetic acid (100°C, 6 h), though this risks ester hydrolysis.
-
TMSI (Trimethylsilyl Iodide) : Selective demethylation under milder conditions (CH₂Cl₂, 25°C, 8 h), but requires rigorous anhydrous conditions.
Reaction Optimization and Conditions
Critical Parameters for Cyclization
-
Base Selection : NaOMe over NaOH for rhodanine condensation to minimize ester saponification.
-
Cyclization Agent : I₂ vs. Cl₂; iodine offers better regioselectivity for 7-substitution.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 7-hydroxybenzo[b]thiophene-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often includes binding to active sites or modulating signaling pathways.
Comparison with Similar Compounds
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate
- Molecular Formula : C₁₃H₁₂O₆S
- Molecular Weight : 296.29 g/mol
- Key Features : Contains a 4,7-dioxo-4,7-dihydro backbone, a methyl group at position 3, and an ethyl ester at position 2.
- Physical Properties : Melting point of 153–156°C; IR bands at 1777 cm⁻¹ (acetyloxy) and 1715 cm⁻¹ (ester carbonyl) .
- Differences : The presence of two ketone groups and an ethyl ester increases polarity compared to the target compound. The dihydro structure may reduce aromatic stability, influencing reactivity in substitution reactions.
Ethyl 7-Methoxy-5-Methylbenzo[b]thiophene-2-Carboxylate
- Molecular Formula : C₁₃H₁₄O₃S
- Molecular Weight : 250.31 g/mol
- Key Features : Methoxy group at position 7 and methyl group at position 5.
- Physical Properties: No melting point reported; GHS hazard warnings include skin/eye irritation (H315, H319) .
- Differences: Methoxy substitution enhances lipophilicity compared to the hydroxy group in the target compound.
Methyl 5-Aminobenzo[b]thiophene-2-Carboxylate
- Molecular Formula: C₁₀H₉NO₂S
- Molecular Weight : 207.25 g/mol
- Key Features: Amino group at position 5 instead of hydroxy.
- Differences: The amino group introduces basicity and nucleophilic reactivity, enabling participation in coupling reactions (e.g., amide bond formation). This contrasts with the hydroxy group’s role in hydrogen bonding and acidity.
Methyl 7-Hydroxybenzo[d][1,3]dioxole-5-Carboxylate
- Molecular Formula : C₉H₈O₅
- Molecular Weight : 196.16 g/mol
- Key Features : Benzo[d][1,3]dioxole ring system instead of benzo[b]thiophene.
- Physical Properties : Melting point of 178°C; boiling point 354.7°C .
- Differences : The dioxole ring replaces the thiophene sulfur with oxygen, altering electronic properties (e.g., increased electron density). This structural shift may enhance stability in oxidative environments but reduce sulfur-specific interactions.
7-Methoxy-5-Methylbenzo[b]thiophene
7-Hydroxybenzo[a]pyrene
- Molecular Formula : C₂₀H₁₂O
- Molecular Weight : 268.31 g/mol
- Key Features : Polycyclic aromatic hydrocarbon (PAH) with a hydroxy group.
- Toxicity : Classified as hazardous (H302, H315) due to estrogenic metabolite formation .
- Differences: The extended aromatic system and lack of a thiophene ring distinguish it from the target compound.
Comparative Data Table
Key Findings and Implications
- Substituent Effects: Hydroxy groups enhance hydrogen bonding and acidity, while methoxy groups increase lipophilicity. Amino groups enable nucleophilic reactions, broadening synthetic utility.
- Structural Backbones : Benzo[b]thiophene derivatives offer sulfur-mediated electronic effects, whereas benzo[d][1,3]dioxole derivatives provide oxidative stability.
- Applications : this compound and its analogs show promise in drug development, particularly as intermediates for kinase inhibitors (e.g., BAY-1163877) .
Biological Activity
Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate is a compound belonging to the class of benzo[b]thiophene derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.
Overview of Biological Activities
Benzo[b]thiophene derivatives, including this compound, are known for a variety of biological effects. The following table summarizes the key biological activities associated with these compounds:
| Biological Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Active against bacteria, including multidrug-resistant strains. |
| Anti-inflammatory | Reduces inflammation in various models. |
| Antihypertensive | Lowers blood pressure in experimental models. |
| Antioxidant | Scavenges free radicals and protects against oxidative stress. |
This compound exerts its biological effects through several mechanisms:
- Nucleophilic Attack : The compound likely interacts with biological targets via nucleophilic attack, which is common among thiophene derivatives.
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, thus modulating various physiological responses.
- Receptor Modulation : The hydroxyl and carboxylate groups enhance its binding affinity to molecular targets, potentially influencing receptor activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and A549 cells. The compound showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity.
Antimicrobial Efficacy
The antimicrobial properties of this compound were evaluated against both Gram-positive and Gram-negative bacteria. Notably, it exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2.5 µg/mL. This suggests potential utility in developing new antibiotics targeting resistant bacterial strains .
Anti-inflammatory Effects
In animal models of inflammation, this compound significantly reduced edema and inflammatory cytokine levels. The compound was administered at doses of 5 to 20 mg/kg, resulting in a marked decrease in paw swelling and inflammatory markers such as TNF-alpha and IL-6.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate, and how are reaction conditions controlled to maximize yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions requiring precise control of temperature (e.g., 80°C in toluene) and solvent selection. Purification by preparative thin-layer chromatography (PTLC) with hexane/EtOAc (3:1) yields 70% purity. Reaction progress is monitored using HPLC to minimize side products . Key intermediates are stabilized by protecting groups (e.g., methyl ester), with yields dependent on reaction time and stoichiometric ratios of reagents .
Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR (acetone-d6): Peaks at δ 3.89 (s, 3H, methyl ester), δ 7.45–8.11 (aromatic protons), and δ 9.57 (s, 1H, hydroxyl) confirm substitution patterns .
- 13C NMR : Signals at δ 167.49 (carbonyl) and δ 52.27 (methyl ester) validate functional groups .
- HRMS : Observed m/z 208.0191 matches the calculated molecular formula C₉H₈O₃S (error < 0.02%) .
Q. What crystallographic techniques are used to resolve the molecular structure, and how is hydrogen bonding analyzed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a planar dihydrocyclopenta[b]thiophene core with a methyl ester group. Hydrogen bonds (e.g., O6-H6⋯O5, d = 1.86 Å) form R₂²(10) ring motifs, stabilizing the crystal lattice. SHELXL software refines the structure to R-factor < 0.05, with anisotropic displacement parameters for non-H atoms .
Advanced Research Questions
Q. How do computational methods like Density Functional Theory (DFT) predict reactivity and electronic properties of this compound?
- Methodological Answer : DFT calculations at the B3LYP/6-311+G(d,p) level model frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), indicating electrophilic reactivity at the hydroxyl and carbonyl groups. Mulliken charges reveal electron-deficient regions (S1 atom: +0.32 e), guiding predictions for nucleophilic substitution or oxidation reactions .
Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data (e.g., IR or UV-Vis)?
- Methodological Answer : Discrepancies in vibrational spectra (e.g., C=O stretch at 1680 cm⁻¹ vs. DFT-predicted 1705 cm⁻¹) are addressed by comparing solvent effects (polarizable continuum models) and scaling factors. UV-Vis absorption maxima (λmax ≈ 280 nm) are cross-validated using TD-DFT with implicit solvation (e.g., acetone) .
Q. How does the compound’s regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) depend on catalyst systems?
- Methodological Answer : Palladium-catalyzed coupling with aryl boronic acids favors the 5-position due to steric hindrance at the 7-hydroxy group. Catalyst optimization (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand) improves yields from 45% to 78%, confirmed by LC-MS monitoring .
Q. What are the challenges in refining crystallographic data for derivatives with disordered substituents?
- Methodological Answer : Disordered methyl or phenyl groups are resolved using PART instructions in SHELXL, with isotropic displacement parameters constrained (SIMU/DELU). Twinning (e.g., BASF parameter > 0.3) requires integration of HKLF5 data for accurate intensity statistics .
Critical Analysis of Contradictions
- Synthetic Yield Variability : Discrepancies in yields (e.g., 70% vs. 50% in alternative routes) are attributed to solvent polarity effects and catalyst loading .
- Spectroscopic Assignments : Conflicting 13C NMR signals (δ 152.86 vs. δ 152.2 in related derivatives) arise from solvent-induced shifts (acetone vs. CDCl₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
